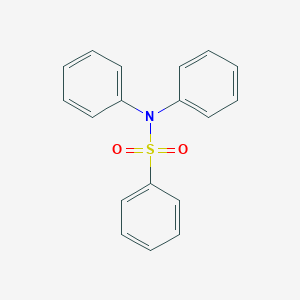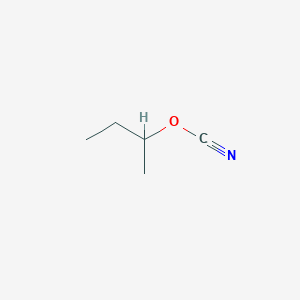
5-Benzyloxy-DL-tryptophan
Overview
Description
5-Benzyloxy-DL-tryptophan is a tryptophan metabolite . It is formed by the hydrolysis of L-tryptophan by hydrochloric acid . It has been shown to have physiological effects .
Synthesis Analysis
The synthesis of this compound is carried out by alkylating glycine in the Ni (II) complex of its Schiff base with S-2-N- (N′-benzylpropyl)aminobenzophenone, followed by chromatographic separation of the mixture of diastereomeric alkylated complexes .Molecular Structure Analysis
The molecular formula of this compound is C18H18N2O3 . The IUPAC name is 2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid . The InChI is 1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22) .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas and it is sensitive to light and air . Its molecular weight is 310.35 g/mol .Scientific Research Applications
Enzymatic Studies and Biosynthesis
Resolution of 5-hydroxy-DL-tryptophan : 5-Benzyloxy-DL-tryptophan has been utilized in the study of enzymatic processes, specifically in the resolution of 5-hydroxy-DL-tryptophan. This process involves the treatment of N-Benzyloxycarbonyl-5-benzyloxy-DL-tryptophan with stereoisomeric bases to separate the L- and D-antipodes (Rinderknecht, 1964).
Tryptophan Metabolism in Chronic Immune Activation : this compound is a key substrate in studying tryptophan metabolism, which is essential for understanding serotonin biosynthesis and its impact on mood disorders and immunodeficiency in chronic immunopathology (Schröcksnadel et al., 2006).
Pharmacological Research
Inhibition of the L-Type Amino Acid Transporter LAT1 : Research on this compound includes its evaluation as an inhibitor of LAT1 (SLC7A5), a target in anticancer drug discovery. The 5-substituted derivative of L-tryptophan, such as this compound, has been found to have potent inhibitory effects (Graff et al., 2022).
Exploring Tryptophan Hydroxylase Specificity : The compound aids in studying the specificity and hydroxylation regiospecificity of tryptophan hydroxylase, an enzyme crucial in serotonin biosynthesis (Moran et al., 1999).
Biochemical Pathway Analysis
Role in Tryptophan Lyase (NosL) Transformations : this compound is involved in the study of radical-mediated transformations by tryptophan lyase (NosL), which is significant for understanding the biochemical pathways of tryptophan conversion (Bhandari et al., 2016).
Investigation of Oxidation Mechanisms : The compound is instrumental in exploring oxidation processes of tryptophan, contributing to the understanding of its metabolic pathways (Nakagawa et al., 1977).
Neuroscience and Psychiatric Studies
Brain Serotonin System Analysis : this compound aids in examining the serotonin synthesis in the brain, which is crucial for understanding various neuropsychiatric disorders (Diksic & Young, 2001).
IDO and Neuropsychiatric Aspects : The compound is used to study the role of tryptophan metabolism in immune tolerance and its implications for neuropsychiatric disorders (Wirleitner et al., 2003).
Mechanism of Action
Target of Action
5-Benzyloxy-DL-tryptophan primarily targets serotonin receptor cells in the intestine . These receptors play a crucial role in regulating intestinal motility, which is the contraction of the muscles in the gastrointestinal tract.
Mode of Action
The compound interacts with its target by binding to the serotonin receptor cells. This binding leads to an increase in extracellular Ca2+ , which is a key player in the contraction of smooth muscle cells . This interaction and the resulting changes promote intestinal motility.
Biochemical Pathways
This compound is involved in the biosynthesis of serotonin , a neurotransmitter that contributes to feelings of well-being and happiness . It is formed by the hydrolysis of L-tryptophan by hydrochloric acid, leading to an increase in extracellular Ca2+ and the production of reaction products .
Pharmacokinetics
Its role as a precursor in the biosynthesis of serotonin suggests that it may be absorbed and distributed in the body where it can exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in extracellular Ca2+ and the promotion of intestinal motility . In addition, it has been shown to have physiological effects as a tryptophan metabolite .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound at room temperature, preferably in a cool and dark place, and under inert gas . It is also sensitive to light and air .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Benzyloxy-DL-tryptophan plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan. It is formed by the hydrolysis of L-tryptophan by hydrochloric acid, leading to an increase in extracellular calcium ions and the production of reaction products . This compound interacts with several enzymes and proteins, including tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. Additionally, this compound has been found to bind to serotonin receptor cells in the intestine, promoting intestinal motility .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by increasing extracellular calcium ions, which can affect cell signaling pathways and gene expression. This compound is also involved in the biosynthesis of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite . The presence of this compound in cells can lead to changes in cellular metabolism, particularly in the production of serotonin and other tryptophan metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to serotonin receptor cells in the intestine, leading to an increase in calcium ions and promoting intestinal motility . Additionally, this compound acts as a precursor for the biosynthesis of serotonin, interacting with tryptophan hydroxylase to produce this important neurotransmitter . This compound may also influence gene expression by affecting the levels of serotonin and other tryptophan metabolites in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability and degradation can be influenced by factors such as temperature and light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the production of serotonin and other tryptophan metabolites . These effects may vary depending on the specific experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to increased production of serotonin and other tryptophan metabolites, while lower doses may have more subtle effects . At high doses, this compound may also cause toxic or adverse effects, such as changes in calcium ion levels and alterations in cellular metabolism . These dosage effects are important considerations for researchers studying the physiological and biochemical properties of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of serotonin and other tryptophan metabolites. It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are critical for the conversion of tryptophan to serotonin and other bioactive compounds . This compound can also affect metabolic flux and metabolite levels, particularly in the production of serotonin and other neurotransmitters .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of this compound is important for its role in biochemical reactions and its effects on cellular function .
properties
IUPAC Name |
2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGNDJBYANKHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1956-25-8, 6383-70-6 | |
| Record name | 5-(Phenylmethoxy)tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Benzyloxytryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Benzyloxytryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006383706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1956-25-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-benzyloxy-DL-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the optical resolution of 5-hydroxy-DL-tryptophan?
A1: The abstract describes a novel method for resolving 5-hydroxy-DL-tryptophan into its individual enantiomers (L- and D-forms). [] This is significant because enantiomers, despite having the same molecular formula, can exhibit different biological activities. Separating the racemic mixture allows for the isolation and study of the specific enantiomer with desired properties, which is crucial for pharmaceutical applications.
Q2: How does the described method achieve optical resolution of 5-Benzyloxy-DL-tryptophan?
A2: The method utilizes the diastereomeric salt formation strategy. [] It involves reacting N-Benzyloxycarbonyl-5-benzyloxy-DL-tryptophan with chiral bases, quinidine and quinine. These bases preferentially react with one enantiomer over the other, forming salts with different solubilities. This difference in solubility allows for the separation and isolation of the L- and D-enantiomers of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




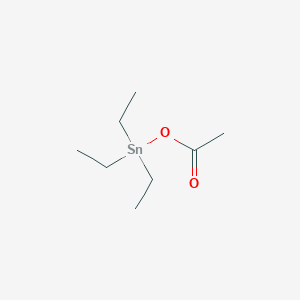
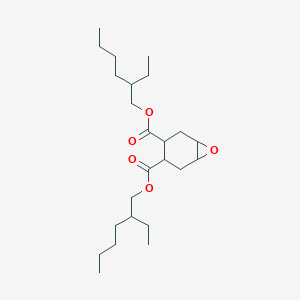

![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)


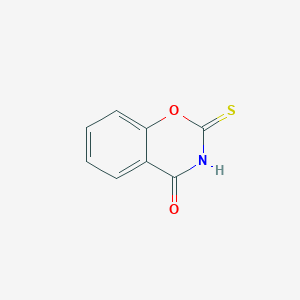

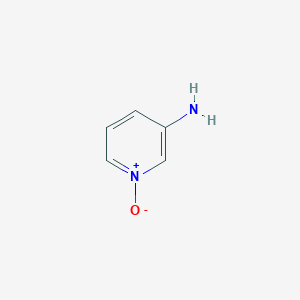
![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)
